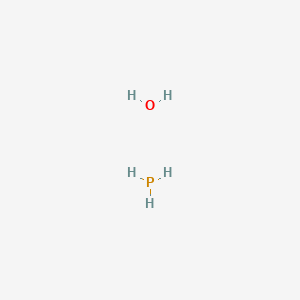

Water phosphine

Description

Significance of Phosphine (B1218219) and its Aqueous Interactions in Contemporary Chemical Research

The significance of phosphine's aqueous chemistry has expanded from fundamental studies of its reactivity to pioneering applications in sustainable technology and advanced materials. acs.orgnih.gov Although phosphine itself is sparingly soluble in water, its reactions in aqueous media, such as hydrolysis of metal phosphides to produce phosphine gas or its decomposition in the presence of light, are of great interest. wikipedia.orgallen.in

The major thrust in contemporary research, however, lies in the development and application of water-soluble phosphine derivatives, often referred to as hydrophilic or aqueous phosphines. nih.gov These compounds are typically tertiary phosphines where organic substituents are modified with hydrophilic functional groups (e.g., sulfonate, hydroxyl, or polyether groups). scbt.comnih.govresearchgate.net This modification renders them highly soluble in water, overcoming the primary limitation of both phosphine gas and common hydrophobic phosphine ligands. nih.govresearchgate.net

The ability to conduct reactions in water as a solvent offers substantial advantages, including reduced cost, enhanced safety, and a significantly lower environmental impact, aligning with the principles of "green chemistry." nih.gov Water-soluble phosphine ligands are central to aqueous-phase catalysis, where they form stable, soluble complexes with transition metals. scbt.comresearchgate.net These catalysts are crucial for synthesizing complex molecules with high precision and yield, and their solubility in water allows for elegant separation strategies, such as two-phase catalysis, which simplifies product isolation and catalyst recycling. nih.govresearchgate.net

Overview of Distinct Research Domains in Water-Related Phosphine Chemistry

Research into the aqueous chemistry of phosphines is diverse, spanning several specialized domains.

Homogeneous Catalysis in Aqueous Media: This is arguably the most prominent research area. Water-soluble phosphine ligands are indispensable in transition metal-catalyzed reactions performed in water. nih.gov Key applications include:

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Using water-soluble rhodium-phosphine complexes allows this reaction to be performed in a two-phase system, simplifying the separation of the organic product from the aqueous catalyst phase. researchgate.net

Hydrogenation and Isotope Exchange: Water-soluble iridium and ruthenium catalysts bearing phosphine ligands are used for hydrogenation reactions and for hydrogen isotope exchange (HIE) in aqueous buffers, which is valuable for labeling complex molecules like pharmaceuticals. nih.govrsc.org

Cross-Coupling Reactions: Suzuki, Heck, and Stille reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis, can be efficiently carried out in water using palladium catalysts supported by hydrophilic phosphine ligands. scbt.comorganic-chemistry.org

Biocatalysis and Chemical Biology: The compatibility of water-soluble catalysts with biological systems has opened new avenues in life sciences. Transition metal complexes with aqueous phosphine ligands can operate in cellular environments or buffer systems. nih.gov This enables the modification of biopolymers and the execution of catalytic cascade reactions that combine the selectivity of enzymes with the reactivity of transition metal catalysts. nih.gov

Materials Science and Supramolecular Chemistry: Water-soluble phosphines are used as building blocks for novel materials. For instance, they can be incorporated as linkers in metal-organic frameworks (MOFs) or as components of supramolecular cages. rsc.org The confinement of these phosphines within well-defined microenvironments can alter their reactivity and catalytic properties. rsc.org Furthermore, water-soluble phosphine derivatives like tris(hydroxymethyl)phosphine (B1196123) (THP) and its salts are used in industrial applications, such as for creating flame-resistant polymers. researchgate.netcdnsciencepub.com

Environmental and Astrochemistry: The behavior of phosphine in water is relevant to environmental science, as it is formed in anaerobic environments like swamps through the decay of organic matter. aakash.ac.inbyjus.com Its reactivity in water and its interaction with other compounds are part of the natural phosphorus cycle. byjus.com Moreover, the potential presence of phosphine on other planets has spurred research into its formation and stability in extraterrestrial environments, where it might interact with water ice and other molecules under high-energy conditions, possibly contributing to the formation of phosphorus oxyacids, which are essential for life. acs.org

Data Tables

Table 1: Selected Water-Soluble Phosphine Ligands and Their Characteristics This table provides an overview of different types of water-soluble phosphine ligands, highlighting their solubilizing groups and primary applications in aqueous chemistry.

| Ligand Type | Example Compound | Solubilizing Group | Key Features & Applications |

| Sulfonated Phosphines | Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) | Sulfonate (-SO₃⁻) | High water solubility; extensively used in industrial aqueous-phase hydroformylation (Ruhrchemie/Rhône-Poulenc process). researchgate.netrsc.org |

| Carboxylated Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | Carboxylic Acid (-COOH) | Water-soluble and a stable reducing agent; often used in biochemistry and molecular biology to reduce disulfide bonds. researchgate.net |

| Hydroxylated Phosphines | Tris(hydroxymethyl)phosphine (THP) | Hydroxyl (-OH) | Water-soluble and reasonably air-stable; used as a ligand in catalysis and as a fixative in electron microscopy. researchgate.net |

| Pegylated Phosphines | Phosphine with Polyethylene Glycol (PEG) side chains | Polyethylene Glycol (-PEG) | Increases water solubility independently of pH; used in iridium-catalyzed hydrogen isotope exchange reactions in aqueous buffers. nih.gov |

| Adamantane-like Phosphines | 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA) | Cage-like structure with nitrogen atoms | High water solubility and thermal stability; used in a wide range of catalytic reactions including hydrogenations and hydrations. rsc.org |

Table 2: Research Findings in Aqueous Phosphine Chemistry This table summarizes key research findings from different domains, showcasing the breadth of applications for phosphine and its derivatives in aqueous systems.

| Research Domain | Finding | Significance |

| Homogeneous Catalysis | Pd(L-proline)₂ complex catalyzes phosphine-free Heck reactions in water under microwave irradiation. organic-chemistry.org | Provides an efficient, environmentally friendly alternative to traditional methods that use organic solvents and expensive phosphine ligands. organic-chemistry.org |

| Catalysis/Green Chemistry | Aqueous copper-ammonia complexes effectively catalyze the oxidation of phosphine gas to non-toxic phosphate (B84403) products at low temperatures. mdpi.com | Offers a method for purifying industrial waste gases containing toxic phosphine under mild conditions. mdpi.com |

| Chemical Biology | A water-soluble, pegylated iridium(I) catalyst enables hydrogen isotope exchange on complex drug molecules in aqueous buffer. nih.gov | Facilitates the labeling of pharmaceuticals for research purposes in a biocompatible medium. nih.gov |

| Fundamental Reactivity | Water clusters can catalytically lower the energy barrier for the oxidation of phosphine. Density functional theory (DFT) calculations show that four water molecules provide the most favorable pathway. researchgate.net | Demonstrates at a molecular level how water can actively participate in and promote the oxidation of phosphine, rather than just acting as a passive solvent. researchgate.net |

| Materials Chemistry | Tris(hydroxymethyl)phosphine derivatives are effective in creating flame-resistant polymers. researchgate.netcdnsciencepub.com | Leads to the development of advanced materials with improved safety characteristics. researchgate.net |

Structure

2D Structure

Properties

CAS No. |

502454-97-9 |

|---|---|

Molecular Formula |

H5OP |

Molecular Weight |

52.013 g/mol |

IUPAC Name |

phosphane;hydrate |

InChI |

InChI=1S/H2O.H3P/h1H2;1H3 |

InChI Key |

DJFBJKSMACBYBD-UHFFFAOYSA-N |

Canonical SMILES |

O.P |

Origin of Product |

United States |

Fundamental Molecular Interactions of Phosphine with Water

Theoretical and Computational Characterization of Phosphine-Water Clusters

The study of phosphine-water clusters, where one or more water molecules associate with a phosphine (B1218219) molecule, provides a bottom-up approach to understanding their interactions. Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) methods, has been instrumental in elucidating the nature and strength of these associations.

Ab Initio and Density Functional Theory (DFT) Investigations of Interaction Energies

Numerous computational studies have aimed to quantify the binding energy between phosphine and water. High-level ab initio calculations predict a relatively weak interaction, with a binding energy of approximately 5.1 kJ mol⁻¹ (430 cm⁻¹). nih.govrsc.org This is significantly lower than the interaction energy observed in the analogous water-ammonia (H₂O·NH₃) complex. rsc.org

Different computational methods and basis sets yield a range of binding energy values. For instance, DFT calculations using the M06-2X functional with an aug-cc-pVDZ basis set have been employed to determine the energetics of phosphine-water clusters. researchgate.net Comparisons with other theoretical levels, such as CCSD(T) and MP2, have also been performed, showing general agreement in the predicted binding energy ranges. researchgate.netresearchgate.net For example, one study reported a binding energy of 2642 K ± 19%, which is consistent with previous computations. researchgate.netresearchgate.net Another study using a two-water-molecule cluster at the CCSD(T) and MP2 level of theory calculated a binding energy of 3000 K. researchgate.netresearchgate.net

The catalytic effect of water clusters on the oxidation of phosphine has also been investigated using DFT. These studies show that the presence of water clusters can lower the reaction barrier for phosphine oxidation, with the addition of four water molecules being the most favorable, reducing the barrier from 29.04 kcal/mol (with no water) to 12.40 kcal/mol. researchgate.net

Table 1: Calculated Interaction and Binding Energies of Phosphine-Water Systems

| System | Computational Method | Calculated Energy | Reference |

|---|---|---|---|

| H₂O·PH₃ | High-level ab initio | 5.1 kJ mol⁻¹ (430 cm⁻¹) | nih.govrsc.org |

| PH₃ on water surface | DFT (M06-2X/aug-cc-pVDZ) | 2642 K ± 19% | researchgate.netresearchgate.net |

| PH₃ with 2 H₂O molecules | CCSD(T) and MP2 | 3000 K | researchgate.netresearchgate.net |

| PH₃ oxidation (no water) | DFT (B3LYP/6-311+g(d,p)) | 29.04 kcal/mol (reaction barrier) | researchgate.net |

| PH₃ oxidation (with 4 H₂O) | DFT (B3LYP/6-311+g(d,p)) | 12.40 kcal/mol (reaction barrier) | researchgate.net |

Modeling of Hydrogen Bonding Motifs (e.g., O-H···P) and Weak Intermolecular Forces in Cluster Formations

The primary interaction motif in phosphine-water clusters is a weak hydrogen bond where a hydrogen atom from a water molecule interacts with the phosphorus atom of phosphine (O-H···P). nih.govrsc.org In this arrangement, water acts as the proton donor and phosphine as the proton acceptor. rsc.org Experimental evidence from matrix isolation infrared spectroscopy supports this HOH⋯PH₃ structural motif. rsc.org

Computational studies on H₂XP:OH₂ complexes have explored how substituents on phosphorus affect the formation of hydrogen versus pnicogen bonds. mdpi.com For phosphine (H₃P) and methylphosphine (B1207260) (H₂(CH₃)P), only hydrogen-bonded complexes are found to be stable. mdpi.com The intermolecular O···P distances in these hydrogen-bonded complexes are calculated to be between 3.360 and 3.59 Å, with H···P distances ranging from 2.536 to 2.66 Å. mdpi.com These calculated distances are consistent with experimental data from the Cambridge Structural Database. mdpi.com

The formation of these weak interactions is governed by a combination of electrostatic forces, dispersion, and induction. While the electronegativity difference between phosphorus and hydrogen would suggest a partial positive charge on both atoms in the O-H···P bond, electrostatic potential maps reveal a negative potential area around the phosphorus atom, which facilitates the formation of the hydrogen bond. acs.org

Analysis of Electronic Structure Perturbations Upon Hydration and Cluster Formation

The formation of phosphine-water clusters leads to subtle but significant perturbations in the electronic structure of both molecules. Upon complexation, changes in the vibrational frequencies of the water molecule are observed, which can be quantified through infrared spectroscopy. rsc.org

Natural Bond Orbital (NBO) analysis provides further insight into the electronic changes. In the catalytic oxidation of phosphine by water clusters, the addition of four water molecules leads to the largest second-order stabilization energy for the LP(O1) → σ(P-H1) and LP(O2) → σ(O3-H2) interactions, which facilitates proton transfer and the formation of a P-OH bond. researchgate.net This highlights how the electronic structure is perturbed to favor chemical reactions.

The electronic structure of phosphine itself, particularly the HOMO-LUMO gap, can be influenced by geometric distortions. While not directly a hydration effect, studies on geometrically constrained phosphines show that perturbations from the typical trigonal pyramidal geometry can significantly alter reactivity, making the phosphorus atom more electrophilic. rsc.org This fundamental property is relevant when considering the interactions of phosphine in condensed phases or on surfaces where its geometry might be constrained.

Studies of Positron Binding and Annihilation in Hydrogen-Bonded Clusters

Theoretical studies have explored the binding of positrons to hydrogen-bonded binary clusters, including those of phosphine and water. researchgate.netresearchgate.netrsc.orgrsc.org While isolated phosphine and water molecules have small or no positron binding energies (positron affinities), their hydrogen-bonded clusters exhibit significantly greater positive positron affinities. researchgate.netresearchgate.netrsc.orgrsc.org

The enhancement of the permanent dipole moment upon the formation of the intermolecular hydrogen bond is a dominant factor in the ability of the cluster to bind a positron. researchgate.netresearchgate.netrsc.orgrsc.org However, this factor alone is not sufficient to explain the full trend in positron affinity across different proton donors. researchgate.netresearchgate.netrsc.org Multiple regression analyses indicate that other parameters, such as the number of hydrogen atoms not involved in hydrogen bonding, also play a crucial role. researchgate.netresearchgate.netrsc.org These parameters are associated with changes in the electronic structure induced by both hydrogen bonding and positron binding, which enhance the electron-positron contact density. researchgate.netresearchgate.netrsc.org

Protonated Water Clusters and their Relevance to Phosphine Species

Protonated water clusters, [(H₂O)n+H]⁺, are fundamental species in aqueous chemistry and can be relevant to the behavior of phosphine in certain environments. arxiv.org The structure and stability of these clusters have been extensively studied. arxiv.orgnih.gov

In mixed clusters containing a molecule like pyrene (B120774) and water, the location of the proton can shift from the organic molecule to the water cluster as the number of water molecules increases. nih.gov For (Py)(H₂O)nH⁺, the proton resides on the pyrene for n=1 and 2, but shifts to the water molecules for n ≥ 3. nih.gov This suggests that in an environment with sufficient water, protonated phosphine (phosphonium, PH₄⁺) could transfer a proton to form a protonated water cluster. Phosphine is known to be amphoteric in water, with proton exchange occurring via the phosphonium (B103445) ion in acidic solutions. wikipedia.org

Spectroscopic Investigations of Phosphine-Water Interactions

Spectroscopy provides the experimental counterpart to theoretical predictions about phosphine-water interactions. Matrix isolation infrared spectroscopy has been a key technique for studying these weakly bound complexes. nih.govrsc.org By isolating phosphine and water molecules in an inert matrix like solid argon, the formation of the H₂O·PH₃ complex can be directly observed. nih.govrsc.org

The key spectroscopic signature of this complex is a shift in the vibrational frequencies of the water molecule upon hydrogen bonding. Specifically, a shift in the ν₁ symmetric stretching mode of H₂O to a lower frequency (a red shift) is observed. rsc.org Isotopic substitution experiments, using D₂O and H₂¹⁸O, confirm that the observed new signals are indeed due to the formation of a molecular complex between water and phosphine. rsc.org The observed shift for the H₂O·PH₃ complex is smaller than that for the H₂O·NH₃ complex, indicating a weaker hydrogen bond in the former. rsc.org

Table 2: Spectroscopic Data for Phosphine-Water and Related Complexes

| Complex | Spectroscopic Technique | Observed Shift (ν₁) | Reference |

|---|---|---|---|

| H₂O·PH₃ | Matrix Isolation IR | -53.7 cm⁻¹ | rsc.org |

| H₂O·NH₃ | Matrix Isolation IR | -204 cm⁻¹ | rsc.org |

| H₂S·NH₃ | Matrix Isolation IR | -155.3 cm⁻¹ (ν₁ of H₂S) | rsc.org |

Infrared Spectroscopy in Matrix Isolation Environments for Complex Characterization

The study of direct interactions between phosphine and water molecules benefits significantly from the technique of matrix isolation infrared spectroscopy. researchgate.netresearchgate.net This method involves trapping the molecules of interest, in this case, phosphine and water, within an inert solid matrix, typically argon, at very low temperatures. researchgate.netresearchgate.net This environment prevents aggregation and allows for the characterization of isolated 1:1 complexes.

While detailed spectral data for the fundamental phosphine-water (PH₃-H₂O) complex is a subject of specific research, extensive studies on analogous organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), provide significant insight into the nature of the hydrogen bonding with water. unl.edunih.gov In these experiments, the formation of a 1:1 hydrogen-bonded complex between the phosphorus compound and water is identified by observing shifts in the vibrational frequencies of the water molecule's fundamental modes. unl.edunih.gov

Key findings from these analogous studies include:

A significant shift to lower energy, or redshift, in the symmetric O-H stretching mode of the water molecule, indicating a weakening of the O-H bond as it participates in hydrogen bonding. unl.edunih.gov

A shift to higher energy, or blueshift, in the H-O-H bending mode of the complexed water molecule. unl.edunih.gov

Perturbations in the vibrational modes of the phosphorus compound itself. For DMMP, the most affected mode was the P=O stretch, which experienced a redshift, confirming that the oxygen atom of the phosphoryl group is the site of hydrogen bonding. unl.edunih.gov

The binding energy for the 1:1 DMMP:H₂O complex was calculated to be approximately -7.7 kcal/mol, quantifying the strength of this interaction. unl.edunih.gov These findings are crucial for understanding the initial stages of solvation and the fundamental forces governing the interaction of water with phosphorus-containing molecules.

Table 1: Observed vs. Calculated Vibrational Frequency Shifts (cm⁻¹) for the 1:1 DMMP-H₂O Complex

This table presents data from matrix isolation infrared spectroscopy studies on the dimethyl methylphosphonate (DMMP) and water complex, serving as an analogue for phosphine-water interactions. unl.edunih.gov

| Vibrational Mode | Molecule Subunit | Experimental Shift (cm⁻¹) | Theoretical Shift (cm⁻¹) |

| Symmetric O-H Stretch | H₂O | -203 | -203 |

| H-O-H Bend | H₂O | +32 | +32 |

| P=O Stretch | DMMP | -17 | -21 |

Nuclear Magnetic Resonance (NMR) Studies of Aqueous Phosphine Species

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for investigating the behavior of phosphine and its derivatives in aqueous solutions. nih.govnih.gov While phosphine (PH₃) itself has limited solubility in water, numerous water-soluble organophosphine compounds are utilized to study reactions and interactions in aqueous media. wikipedia.orgubc.ca NMR allows for the direct, non-invasive monitoring of these species, providing data on structural characterization, reaction kinetics, and quantification. nih.govnih.govubc.ca

A significant application of aqueous NMR studies is the use of water-soluble phosphines as trapping agents for reactive, short-lived species. nih.govnih.gov The high oxophilicity of phosphines makes them excellent probes for peroxides and other oxygen-containing intermediates. nih.gov

Quantification and Trapping: In one study, 3-(diphenylphosphino)benzenesulfonate was used to trap peroxide intermediates in an aqueous lipid emulsion. The reaction, which involves the transfer of an oxygen atom from the peroxide to the phosphine, results in the formation of the corresponding phosphine oxide. This conversion is readily monitored by ³¹P NMR, as the phosphine and its oxide exhibit distinct chemical shifts, allowing for the quantification of the original peroxide. nih.gov Similarly, the reaction of tris(m-sulfonatophenyl)phosphine trisodium (B8492382) salt (TXPTS) with nitroxyl (B88944) (HNO) in water was quantified by integrating the ³¹P NMR signal of the resulting aza-ylide product relative to an external phosphoric acid standard. nih.gov

Kinetic Analysis: Time-resolved NMR experiments enable the calculation of reaction rates. For the trapping of HNO by TXPTS, competition kinetics were employed. By monitoring the formation of the aza-ylide product via ³¹P NMR in the presence of a competing nucleophile (glutathione), the second-order rate constant for the reaction between the phosphine and HNO was determined to be approximately 9 × 10⁵ M⁻¹ s⁻¹ at 37°C and pH 7.4. nih.gov

Intermediate Characterization: NMR is also used to identify transient species formed during reactions in water. Studies on the reaction of tris(3-hydroxypropyl)phosphine (THPP) with cinnamaldehyde (B126680) in dideuterium oxide (D₂O) used NMR to characterize the formation of (α-hydroxy)phosphonium and bisphosphonium salt intermediates, providing insight into the reaction mechanism. ubc.ca

Table 2: Examples of Aqueous Phosphine Species Studied by ³¹P NMR

| Phosphine Species | Application/Study | Information Obtained from NMR |

| 3-(Diphenylphosphino)benzenesulfonate | Trapping agent for peroxides | Quantification of peroxide via formation of phosphine oxide. nih.gov |

| Tris(m-sulfonatophenyl)phosphine trisodium salt (TXPTS) | Trapping agent for nitroxyl (HNO) | Quantification of aza-ylide product; determination of reaction kinetics. nih.gov |

| Tris(3-hydroxypropyl)phosphine (THPP) | Reaction with cinnamaldehyde | Structural characterization of phosphonium intermediates. ubc.ca |

Reactivity and Mechanistic Pathways of Phosphine in Aqueous Environments

Hydrolysis Processes of Phosphine (B1218219) and Related Metal Phosphides

Thermodynamics and Kinetics of Phosphine Hydrolysis at Elevated Conditions

PH₃ + 4H₂O → H₃PO₄ + 4H₂ wikipedia.org

The thermodynamics of this reaction favor the formation of products at high temperatures. Kinetically, the rate of phosphine production from the hydrolysis of white phosphorus is inversely proportional to the oxygen concentration, indicating that low oxygen pressure favors the reaction. cdc.gov

Generation of Phosphine from Hydrolysis of Metal Phosphides in Aqueous Media

A primary route for the generation of phosphine is through the hydrolysis of metal phosphides. inchem.orgopenagrar.de This method is commonly employed in various applications, including pest control, where solid metal phosphides react with atmospheric moisture or water to release phosphine gas. inchem.orgnih.gov Several metal phosphides are utilized for this purpose, each with distinct reaction characteristics.

Common Metal Phosphides and their Hydrolysis Reactions:

| Metal Phosphide (B1233454) | Chemical Formula | Hydrolysis Reaction |

| Aluminum Phosphide | AlP | AlP + 3H₂O → Al(OH)₃ + PH₃ openagrar.desciencemadness.orgwikipedia.org |

| Calcium Phosphide | Ca₃P₂ | Ca₃P₂ + 6H₂O → 3Ca(OH)₂ + 2PH₃ doubtnut.comvedantu.comdoubtnut.comallen.in |

| Zinc Phosphide | Zn₃P₂ | Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃ wikipedia.org |

The rate of phosphine generation from these metal phosphides is dependent on factors such as ambient temperature, humidity, and the specific chemical structure of the phosphide. nih.govnih.gov For instance, the hydrolysis of zinc phosphide is significant only under highly acidic conditions (pH 4 or below). orst.edu In contrast, aluminum phosphide and calcium phosphide react readily with water at neutral pH. sciencemadness.orgwikipedia.orgnih.gov

It is noteworthy that the hydrolysis of aluminum phosphide is preferred in some applications as it produces minimal amounts of diphosphane (B1201432) (P₂H₄), a spontaneously flammable impurity that can be formed during the hydrolysis of other phosphides like calcium phosphide. sciencemadness.orggard.no

Oxidation Reactions of Phosphine in Aqueous Media

Aerobic and Anaerobic Oxidation Pathways of Phosphine in Water

Phosphine is susceptible to oxidation in both aerobic and anaerobic aqueous environments. In the presence of oxygen, phosphine is rapidly oxidized. cdc.gov The reaction of phosphine with oxygen in the air can produce phosphoric acid. wikipedia.org

Under anaerobic conditions, the oxidation of phosphine is also observed. cdc.gov In most natural waters, phosphine is highly unstable and undergoes oxidation even in the absence of oxygen. cdc.gov The specific products of anaerobic oxidation can vary depending on the redox potential of the water. cdc.gov

Formation of Oxyacids of Phosphorus (e.g., Hypophosphorous Acid, Phosphorous Acid, Phosphoric Acid) as Oxidation Products

The oxidation of phosphine in aqueous media leads to the formation of various phosphorus oxyacids. The specific products formed depend on the reaction conditions and the oxidizing agents present.

The oxidation products of white phosphorus in water include hypophosphorous acid, phosphorous acid, and phosphoric acid. cdc.gov Similarly, the oxidation of phosphine can yield these oxyacids. cdc.gov In the presence of oxygen, the breakdown of phosphine can lead to the formation of phosphoric acid (H₃PO₄). cdc.gov

Under certain conditions, hypophosphorous acid (H₃PO₂) can be formed. For example, phosphine can be converted to hypophosphorous acid by reacting it with an aqueous suspension of iodine. google.com Furthermore, the electrochemical oxidation of white phosphorus in a water-ethanol solution can produce phosphine oxide, which then slowly disproportionates into phosphine and hypophosphorous acid. wikipedia.org

Phosphorous acid (H₃PO₃) can also be a product of phosphine chemistry. For instance, heating hypophosphorous acid can cause it to decompose into phosphine and phosphorous acid. melscience.com

The ultimate oxidation product of phosphine in many environments is phosphoric acid. wikipedia.orgcdc.gov

Catalytic Oxidation Mechanisms of Phosphine in Aqueous Solutions (e.g., Copper-Ammonia Complexes, Ferrocenium Cation)

The oxidation of phosphine in aqueous solutions can be significantly accelerated by the presence of catalysts.

Copper-Ammonia Complexes: Aqueous copper-ammonia complexes have been shown to be effective catalysts for the oxidation of phosphine under mild conditions (30–40 °C and 1 atm). mdpi.comresearchgate.net In this system, Cu(II) ions, present as [Cu(NH₃)₄(H₂O)₂]²⁺, are reduced by phosphine, leading to the formation of mono- or diammonium phosphate (B84403) as the primary products. mdpi.com The catalytic cycle involves the reduction of Cu²⁺ to Cu⁺ or even Cu⁰, followed by the regeneration of the initial Cu(II) state. mdpi.com This process achieves a high degree of phosphine removal (90–99%). mdpi.comresearchgate.net

Ferrocenium Cation: While not as extensively detailed in the provided context, the principle of catalytic oxidation by metal complexes can be extended to other systems. The reactivity of phosphines with various metal centers is a well-established area of coordination chemistry.

Protonation and Deprotonation Equilibria of Phosphine in Water

In aqueous solutions, phosphine (PH₃) exhibits amphoteric character, capable of acting as both a weak base and an even weaker acid. This behavior leads to protonation and deprotonation equilibria, resulting in the formation of phosphonium (B103445) and phosphanide (B1200255) ions, respectively.

Formation of Phosphonium Ions (PH₄⁺) in Acidic Solutions

In acidic aqueous solutions, phosphine can accept a proton (H⁺) to form the phosphonium ion (PH₄⁺). wikipedia.org This reaction is analogous to the formation of the ammonium (B1175870) ion (NH₄⁺) from ammonia (B1221849) (NH₃). researchgate.net The bond formed between the phosphorus atom of phosphine and the incoming proton is a coordinate covalent bond, where the lone pair of electrons on the phosphorus atom is donated to the proton. researchgate.net

Despite the structural similarity to ammonia, phosphine is a significantly weaker base. stackexchange.comdoubtnut.comaskfilo.com This reduced basicity is attributed to several factors. The lone pair of electrons on the phosphorus atom in phosphine resides in an orbital with more s-character compared to the sp³-hybridized lone pair of nitrogen in ammonia. stackexchange.com This results in the lone pair being held more closely to the phosphorus nucleus, making it less available for donation to a proton. stackexchange.com Additionally, the larger atomic size and lower electronegativity of phosphorus compared to nitrogen contribute to a lower electron density on the phosphorus atom, further decreasing its ability to act as a base. quora.compearson.com

Table 1: Comparison of Properties of Phosphine and Ammonia

| Property | Phosphine (PH₃) | Ammonia (NH₃) |

| Molar Mass | 33.997 g/mol wikipedia.org | 17.031 g/mol |

| Boiling Point | -87.7 °C pearson.com | -33.34 °C pearson.com |

| Aqueous Basicity (pKa of conjugate acid) | -14 wikipedia.org | 9.25 |

| Molecular Geometry | Trigonal pyramidal wikipedia.org | Trigonal pyramidal pearson.com |

| Bond Angle (H-X-H) | 93.5° wikipedia.org | 107.8° |

| Dipole Moment | 0.58 D wikipedia.org | 1.47 D wikipedia.org |

Formation of Phosphanide Ions (PH₂⁻) at High pH

In strongly alkaline aqueous solutions, phosphine can undergo deprotonation to form the phosphanide ion (PH₂⁻). wikipedia.org This demonstrates the acidic character of phosphine, although it is an extremely weak acid. The equilibrium for this reaction lies far to the left, indicating that phosphanide ions are only present in significant concentrations at very high pH values. wikipedia.org

The equilibrium constant (Kₐ) for the dissociation of phosphine in water is reported to be 41.6 x 10⁻²⁹. wikipedia.org The formation of alkali metal phosphanides, such as sodium phosphanide (NaPH₂), is typically achieved by reacting phosphine with the metal in liquid ammonia or with a strong base like butyllithium. wikipedia.org In aqueous systems, the direct deprotonation of phosphine requires a very strong base. unacademy.comallen.in

Advanced Activation and Transformation of Water Mediated by Phosphines

Recent research has unveiled sophisticated methods for activating water molecules utilizing phosphines, particularly through photocatalysis. These approaches enable the use of water as a source of hydrogen atoms for various chemical transformations.

Photocatalytic Phosphine-Mediated Water Activation for Radical Hydrogenation

A novel strategy for water activation involves a photocatalytic process mediated by phosphines, leading to the radical hydrogenation of unsaturated compounds. researchgate.netresearchhub.comazom.comscitechdaily.com This method operates under mild conditions and is driven by light energy. researchgate.nettechnologynetworks.com The key step in this process is the generation of a metal-free phosphine-water radical cation intermediate (PR₃–H₂O•⁺). researchgate.netresearchhub.comazom.com

This radical cation is formed through the photo-induced single-electron oxidation of a triarylphosphine in the presence of water. researchhub.comnih.gov The formation of this intermediate significantly weakens the O-H bonds of the associated water molecule. azom.comtechnologynetworks.com This activation facilitates the sequential cleavage of the two O-H bonds, first heterolytically to release a proton (H⁺) and then homolytically to generate a hydrogen atom (H•). researchgate.netresearchhub.com The resulting PR₃–OH• radical intermediate acts as a "free" hydrogen atom donor, capable of transferring a hydrogen atom to various π-systems, such as alkenes and arenes, to effect their hydrogenation. researchgate.netresearchhub.comtechnologynetworks.com

Table 2: Key Components and Conditions for Photocatalytic Phosphine-Mediated Water Activation

| Component | Example/Condition | Role | Reference |

| Phosphine Mediator | Tris(4-methoxyphenyl)phosphine (P1) | Forms the radical cation intermediate with water | researchhub.com |

| Photocatalyst | [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (PC1) | Absorbs light and initiates the electron transfer | researchhub.com |

| Light Source | Blue LEDs | Provides the energy to drive the photocatalytic cycle | researchgate.net |

| Hydrogen Atom Transfer (HAT) Catalyst | 2,4,6-triisopropylbenzenethiol (HAT1) | Reduces the carbon-centered radical to complete the hydrogenation | researchgate.netresearchhub.com |

| Solvent | Acetonitrile (CH₃CN) | Reaction medium | chemrxiv.org |

| Hydrogen Source | Water (H₂O) or Deuterium Oxide (D₂O) | Provides the hydrogen atoms for the hydrogenation | researchgate.netmdpi.com |

Experimental and Theoretical Studies on Water-Phosphine Radical Cation Intermediates

The existence and reactivity of the water-phosphine radical cation intermediate have been supported by both experimental and theoretical investigations. researchgate.netresearchhub.com Experimental studies have involved the optimization of reaction conditions, including the screening of different phosphines, photocatalysts, and hydrogen atom transfer co-catalysts to maximize the yield of the hydrogenation products. researchgate.net Mechanistic experiments, such as radical cyclization and ring-opening reactions, have provided evidence for the involvement of radical intermediates. researchgate.net Furthermore, the use of deuterated water (D₂O) has confirmed that water is the source of the hydrogen atoms in the final product. researchgate.net

Theoretical studies, primarily using Density Functional Theory (DFT) calculations, have provided significant insights into the structure and energetics of the water-phosphine radical cation and the subsequent PR₃–OH• radical. researchgate.netresearchhub.comtechnologynetworks.com These calculations have shown that the O-H bond dissociation energy (BDE) in the PR₃–OH• intermediate is remarkably low, which explains its high reactivity as a hydrogen atom donor. researchgate.netresearchhub.com DFT calculations have also been used to model the transition states for the hydrogen atom transfer step to alkenes, supporting the proposed mechanism. researchgate.net The spin density distribution in the Ph₃P–OH• radical, as calculated by DFT, indicates that the radical character is delocalized from the phosphorus atom to the phenyl rings. researchgate.net

Table 3: Calculated Properties of Phosphine-Related Radical Intermediates

| Intermediate | Property | Calculated Value | Significance | Reference |

| Ph₃P–OH• | O-H Bond Dissociation Energy (BDE) | Low (e.g., 5.0-13.4 kcal/mol for various aryl phosphines) | Facilitates hydrogen atom transfer | researchhub.com |

| Ph₃P–OH• | Spin Density Distribution | Delocalized over P and phenyl rings | Influences reactivity and stability | researchgate.net |

| PR₃–H₂O•⁺ | Structure | Activated water complex | Weakens O-H bonds for cleavage | azom.comtechnologynetworks.com |

| PnBu₃•⁺ | Formation | Reductive quenching of excited photocatalyst by PnBu₃ | Initiates the reaction cascade | chemrxiv.org |

Environmental Dynamics and Biogeochemical Cycling of Phosphine in Aquatic Systems

Environmental Fate and Degradation Pathways in Natural Waters

Phosphine's fate in natural waters is characterized by its relatively short persistence and transformation into more stable phosphorus compounds. Small amounts of phosphine (B1218219) can be formed naturally from the breakdown of organic matter in anaerobic environments such as sediments. nih.govnih.gov Once present in the water column, phosphine is subject to several degradation pathways.

The primary fate of phosphine in aquatic environments is oxidation. cabidigitallibrary.org It is slightly soluble in water and can be broken down into other products. nih.govsciencemadness.org In the presence of oxygen and other oxidants, phosphine is converted to oxyacids of phosphorus. nih.gov Studies have shown that phosphine trapped below the soil-water interface will degrade to phosphates within days. This rapid transformation contributes to its generally low potential for contaminating ground and surface water.

Oxidative Transformations and Final Phosphorus Species in Aquatic Redox Systems

The transformation of phosphine in aquatic systems is predominantly an oxidative process, leading to the formation of more stable, higher oxidation state phosphorus species. libretexts.org The ultimate breakdown product of phosphine is typically orthophosphate (PO₄³⁻), the most bioavailable form of phosphorus. wikipedia.orgnih.gov

The oxidation process is not instantaneous and can proceed through several intermediates. In biological tissues and likely in the environment, the oxidation of phosphine is accelerated and produces relatively stable oxyacid intermediates, including hypophosphite (H₂PO₂⁻, with a P oxidation state of +1) and phosphite (B83602) (HPO₃²⁻, with a P oxidation state of +3), before finally forming phosphate (B84403) (P oxidation state of +5). nih.govresearchgate.net These intermediate species have been detected in various aquatic environments and can represent a significant fraction of the total dissolved phosphorus pool. pnas.org

The rate and pathway of oxidation can be influenced by various environmental factors, including the presence of chemical oxidants and metal catalysts. For example, phosphine can react with other substances to generate highly reactive radicals that accelerate its degradation. nih.gov Studies have also demonstrated that water itself can act as the oxygen atom source for the oxidation of phosphines in the presence of certain catalysts. nih.gov The final phosphorus species, primarily phosphate, becomes integrated into the aquatic ecosystem's nutrient cycle, where it can be taken up by phytoplankton and other organisms. iisd.org

| Compound Name | Chemical Formula | Phosphorus Oxidation State | Role in Aquatic Systems |

|---|---|---|---|

| Phosphine | PH₃ | -3 | Most reduced form; transient intermediate in the P cycle. nih.gov |

| Hypophosphite | H₂PO₂⁻ | +1 | Intermediate in phosphine oxidation; can be utilized by some microbes. pnas.orgnih.gov |

| Phosphite | HPO₃²⁻ | +3 | Intermediate in phosphine oxidation; more widespread than previously thought. pnas.orgnih.gov |

| Orthophosphate | PO₄³⁻ | +5 | Final, stable oxidation product; primary bioavailable nutrient form. nih.gov |

Sorption and Volatilization Processes of Phosphine from Aqueous Matrices

The distribution of phosphine in aquatic environments is significantly influenced by the physical processes of sorption and volatilization. These processes dictate whether phosphine remains in the water column to be degraded or is transferred to sediments or the atmosphere.

Sorption: Phosphine present in the water column can be adsorbed onto suspended particles and bottom sediments. nih.govcabidigitallibrary.org This interaction is a key factor in its environmental behavior, as observed in studies where a vast majority of aqueous phosphine was associated with suspended materials. cabidigitallibrary.org The sorption process can involve both reversible physisorption and irreversible chemisorption, with the extent of each depending on the composition of the sediment, such as its clay and organic matter content. acs.orgnih.gov Sediments can act as either a sink, removing phosphorus compounds from the water, or a source, releasing them back, depending on the prevailing physicochemical conditions like redox potential and pH. nih.govresearchgate.net While much of the research focuses on phosphate, the principles of sorption to sediment components are relevant for phosphine as well.

Volatilization: As a gas under normal environmental conditions, phosphine has a tendency to move from the aqueous phase to the atmosphere. nih.gov This process, known as volatilization, is driven by phosphine's physical properties, including its high vapor pressure and Henry's Law constant, which favors its partitioning into the gas phase. nih.gov Consequently, phosphine at the water's surface is expected to dissipate rapidly into the atmosphere. nih.govnih.gov Once in the atmosphere, it is degraded relatively quickly, primarily through reactions with photochemically-produced hydroxyl radicals, with a half-life estimated to be less than a day. nih.gov The degradation products in the atmosphere are oxyacids of phosphorus and inorganic phosphate, which can then be redeposited into aquatic and terrestrial ecosystems through precipitation. nih.gov

| Property | Value/Description | Environmental Significance |

|---|---|---|

| Molecular Formula | PH₃ | A simple hydride of phosphorus. wikipedia.org |

| Appearance | Colorless gas | Allows for dispersion in both water and air. nih.gov |

| Water Solubility | Slightly soluble (e.g., 31.2 mg/100 ml at 17 °C) | Limits high concentrations in the dissolved phase, promoting volatilization and sorption. nih.govwikipedia.org |

| Vapor Pressure | High | Contributes to a high tendency to volatilize from water surfaces. nih.gov |

| Henry's Law Constant | High | Indicates a strong tendency to partition from water to air. nih.gov |

Water Soluble Phosphine Ligands: Synthesis, Coordination Chemistry, and Catalytic Applications in Aqueous Media

Design and Synthesis Strategies for Water-Soluble Phosphine (B1218219) Ligands

The development of water-soluble phosphine ligands is crucial for their application in aqueous-phase catalysis, offering advantages in catalyst recovery and reuse. Various strategies have been employed to impart hydrophilicity to phosphine ligands, primarily through the introduction of polar functional groups or the design of inherently water-soluble molecular architectures.

Functionalization for Enhanced Aqueous Solubility (e.g., Sulfonation, Hydroxymethylation, Acetylation)

A primary strategy for rendering phosphines water-soluble is the covalent attachment of hydrophilic functionalities. This approach allows for the modification of well-established phosphine ligands, preserving their fundamental steric and electronic properties while enabling their use in aqueous media.

Sulfonation is a widely utilized method for increasing the water solubility of arylphosphines. nih.govtandfonline.comresearchgate.net This process typically involves the reaction of the parent phosphine with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid). nih.govtandfonline.com The introduction of sulfonate groups (-SO₃⁻) significantly enhances the polarity of the ligand, facilitating its dissolution in water. ingentaconnect.comascensusspecialties.com For instance, the sulfonation of triphenylphosphine (B44618) (TPP) can yield mono-, di-, and trisulfonated derivatives (TPPMS, TPPDS, and TPPTS, respectively), with their water solubility increasing with the degree of sulfonation. ingentaconnect.com While direct sulfonation is effective, it can sometimes lead to mixtures of products with varying degrees of sulfonation and potential oxidation of the phosphorus atom. tandfonline.com Careful control of reaction conditions, such as temperature, is crucial to achieve high regioselectivity and yield. nih.gov

Hydroxymethylation is another effective method for introducing polar groups. Tris(hydroxymethyl)phosphine (B1196123) (THP), P(CH₂OH)₃, is a notable example of a water-soluble phosphine synthesized through this approach. tandfonline.comnih.gov The synthesis often involves the reaction of a primary phosphine with formaldehyde (B43269). tandfonline.com The resulting hydroxymethyl groups can engage in hydrogen bonding with water molecules, thereby conferring aqueous solubility. This strategy has been extended to create more complex ligands, such as those derived from the reaction of bis(hydroxymethyl)diphenylphosphonium chloride with aminoethylphosphonic acid derivatives. tandfonline.comtandfonline.com

Acetylation can also be employed to modify existing water-soluble ligands to fine-tune their properties. For example, the acetylation of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) with acetic anhydride yields 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA). researchgate.net This modification significantly enhances the water solubility of the parent PTA ligand. researchgate.net

Table 1: Comparison of Functionalization Strategies for Water-Soluble Phosphine Ligands

| Functionalization Method | Typical Reagents | Key Advantages | Representative Ligands |

|---|---|---|---|

| Sulfonation | Oleum (fuming H₂SO₄) | High water solubility, well-established method. nih.govtandfonline.comresearchgate.net | TPPMS, TPPDS, TPPTS |

| Hydroxymethylation | Formaldehyde | Introduces polar -OH groups, capable of hydrogen bonding. tandfonline.com | Tris(hydroxymethyl)phosphine (THP) |

| Acetylation | Acetic anhydride | Can significantly increase water solubility of parent ligands. researchgate.net | DAPTA |

Exploration of Novel Ligand Architectures (e.g., 1,3,5-triaza-7-phosphaadamantane (PTA) and Derivatives like DAPTA)

In addition to functionalizing existing phosphines, researchers have designed and synthesized novel ligand architectures that are inherently water-soluble. These ligands often possess a cage-like structure containing heteroatoms that impart hydrophilicity.

1,3,5-triaza-7-phosphaadamantane (PTA) is a prominent example of a water-soluble phosphine with a rigid, adamantane-like structure. wikipedia.orgnih.gov It is synthesized from the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride, formaldehyde, and sodium hydroxide in an aqueous medium. wikipedia.org PTA's water solubility is attributed to the presence of the three nitrogen atoms in its cage structure, which can participate in hydrogen bonding with water. It is a thermally and air-stable compound. nih.govnih.gov

Derivatives of PTA , such as 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) , have been developed to further enhance properties like water solubility. researchgate.net DAPTA is synthesized by the acylation of PTA with acetic anhydride and is reported to be one of the most water-soluble phosphine ligands. researchgate.net The open-cage structure of DAPTA, resulting from the cleavage of a C-N bond in the PTA framework, contributes to its remarkable solubility. researchgate.net Other derivatives can be synthesized through N-alkylation of PTA, which can also provide additional water solubility. nih.govproquest.com

Coordination Chemistry of Water-Soluble Phosphine Ligands with Metal Centers in Aqueous Solutions

The coordination behavior of water-soluble phosphine ligands with transition metals in aqueous environments is fundamental to their application in catalysis. The presence of water as a solvent can influence complex formation, stability, and the electronic properties of the resulting metal complexes.

Complex Formation and Stability in Hydrous Environments

Water-soluble phosphine ligands readily form coordination complexes with a variety of transition metals. fiveable.mewikipedia.org The stability of these metal-phosphine bonds is influenced by both the electronic and steric properties of the phosphine ligand. fiveable.meyoutube.com In aqueous solutions, the hydrophilic groups of the ligand are oriented towards the solvent, while the phosphorus donor atom coordinates to the metal center. ascensusspecialties.com

The stability of these complexes in water is a critical factor. For instance, complexes of PTA and its derivatives have been widely studied and are known to form stable complexes with metals such as ruthenium and gold. researchgate.netresearchgate.net The cage-like structure of PTA and its derivatives can encapsulate the metal center, providing steric protection and enhancing the stability of the complex. The solubility and stability of these complexes can also be influenced by the pH of the aqueous solution, particularly for ligands with protonatable groups.

Spectroscopic (e.g., NMR, FT-IR) and Computational Characterization of Aqueous Metal-Phosphine Complexes

A combination of spectroscopic techniques and computational methods is employed to characterize the structure and bonding of aqueous metal-phosphine complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy is useful for probing the electronic effects of phosphine coordination, especially in metal carbonyl complexes. The stretching frequency of the CO ligand (ν(CO)) is sensitive to the electron-donating ability of the phosphine ligand. researchgate.net

Computational studies , often using Density Functional Theory (DFT), complement experimental data by providing detailed information on the geometry, bonding, and electronic structure of these complexes. mdpi.comkuleuven.be Computational methods can be used to calculate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra. mdpi.comresearchgate.net

Table 2: Spectroscopic and Computational Characterization of Aqueous Metal-Phosphine Complexes

| Technique | Information Obtained |

|---|---|

| ³¹P NMR | Confirmation of P-metal coordination, information on the electronic environment of the phosphorus atom. rsc.orgmdpi.com |

| ¹H, ¹³C, ¹⁵N NMR | Elucidation of the overall ligand and complex structure. acs.orgmdpi.com |

| FT-IR | Probing electronic effects of phosphine ligands in metal carbonyl complexes. researchgate.net |

| Computational (DFT) | Geometric and electronic structure, prediction of spectroscopic properties. mdpi.comkuleuven.be |

Influence of Ligand Protonation on Metal Coordination Properties

For water-soluble phosphine ligands containing basic nitrogen atoms, such as PTA and its derivatives, the pH of the aqueous solution can significantly impact their coordination chemistry. nih.govacs.org The nitrogen atoms in the PTA ligand can be protonated in acidic solutions. nih.govmdpi.com

Catalytic Applications Employing Water-Soluble Phosphine Complexes in Aqueous Phase

The development of water-soluble phosphine ligands has revolutionized the field of homogeneous catalysis, enabling a variety of chemical transformations to be carried out in environmentally benign aqueous media. The hydrophilic nature of these ligands facilitates catalyst recovery and recycling, a crucial aspect for sustainable industrial processes. This section details the application of water-soluble phosphine complexes in several key catalytic reactions performed in the aqueous phase.

Hydrogenation and Transfer Hydrogenation Reactions in Water

Water-soluble phosphine complexes are highly effective in catalyzing hydrogenation and transfer hydrogenation reactions in aqueous systems. These processes are fundamental for the reduction of unsaturated compounds. Various transition metals, including rhodium, ruthenium, and palladium, when complexed with water-soluble phosphine ligands, form active catalysts for the hydrogenation of a wide range of substrates such as alkenes, ketones, and aldehydes.

A notable advancement is the use of photocatalytic, phosphine-mediated water activation for radical transfer hydrogenation. acs.orgacs.org In this metal-free approach, a phosphine radical cation interacts with water, leading to the generation of a PR₃–OH radical intermediate. This intermediate can then transfer a hydrogen atom to unsaturated π systems. acs.orgacs.org

Ruthenium complexes bearing water-soluble phosphine ligands have been extensively studied for transfer hydrogenation, particularly using formic acid as a hydrogen source. The efficiency of these catalytic systems is influenced by the structure and solubility of the phosphine ligand. sigmaaldrich.com For instance, the decomposition of formic acid to produce hydrogen can be effectively catalyzed by ruthenium complexes of sulfonated triphenylphosphines in aqueous solutions. sigmaaldrich.com

Palladium nanoparticles modified with phosphine ligands have also demonstrated enhanced activity and selectivity in hydrogenation reactions. nih.gov The electronic effects of the phosphine ligands can modulate the catalytic performance of the metal nanoparticles. nih.gov Furthermore, rhodium-catalyzed systems with water-soluble diphosphine ligands are effective for reactions involving hydrogenation steps, such as hydroaminomethylation. googleapis.com

Below is a table summarizing representative examples of hydrogenation and transfer hydrogenation reactions in aqueous media using water-soluble phosphine-based catalysts.

Hydroformylation and Hydrosilylation Processes in Aqueous Media

Hydroformylation

Aqueous biphasic hydroformylation is a prime example of a commercially successful industrial process utilizing a water-soluble phosphine ligand. The Ruhrchemie/Rhône-Poulenc process employs a rhodium catalyst with the water-soluble ligand tris(m-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) for the hydroformylation of propylene to n-butyraldehyde. scholaris.ca This system allows for the straightforward separation of the aqueous catalyst phase from the organic product phase, enabling efficient catalyst recycling. researchgate.net

The catalytic activity and regioselectivity of rhodium-catalyzed hydroformylation in water are significantly influenced by the nature of the water-soluble phosphine ligand. researchgate.net Besides TPPTS, other ligands such as sulfonated biphenyl (BISBIS) and binaphthyl (BINAS) derivatives have shown even higher activity and selectivity, although TPPTS was chosen for industrial application due to economic factors and stability. researchgate.net The addition of co-ligands, such as hydrophobic phosphines, can in some cases enhance the reaction rate by promoting interfacial catalysis. researchgate.net

The scope of aqueous hydroformylation extends to various olefins, including higher olefins like 1-octene, where the use of microreactors can enhance mass transfer and improve reaction efficiency. wikipedia.org Furthermore, the hydroformylation of functionalized olefins, such as unsaturated alcohols, has been successfully carried out in water, leading to the formation of valuable hydroxyaldehydes and their cyclized products. researchgate.net

Hydrosilylation

While hydroformylation in aqueous media is well-established, the use of water-soluble phosphine complexes for hydrosilylation reactions in water is a less explored area. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant process for the synthesis of organosilicon compounds. google.com Traditionally, these reactions are performed in organic solvents using catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst. google.com

Some studies have indicated the feasibility of hydrosilylation in aqueous environments. For instance, certain ruthenium complexes have been shown to catalyze the hydrosilylation of alkynes in homogeneous aqueous mixtures. acs.org Platinum and rhodium complexes with imidazolium-substituted phosphine ligands have been developed as recyclable catalysts for the hydrosilylation of olefins, demonstrating good activity. acs.org However, these systems often involve ionic liquids or are not exclusively performed in water. The development of highly active and selective catalytic systems based on water-soluble phosphine complexes for a broad range of hydrosilylation reactions in purely aqueous media remains an area of ongoing research.

Organonitrile Hydration and Other Selective Organic Transformations

Organonitrile Hydration

The catalytic hydration of nitriles to amides is an atom-economical and sustainable transformation. Water-soluble phosphine complexes of various transition metals, particularly ruthenium and platinum, have emerged as highly effective catalysts for this reaction in aqueous media.

Ruthenium-based catalysts have demonstrated significant versatility. Arene-ruthenium(II) complexes containing water-soluble phosphine ligands, such as 1,3,5-triaza-7-phosphaadamantane (PTA) and its derivatives, are active for the hydration of a range of aromatic and aliphatic nitriles in water, often under aerobic conditions. ascensusspecialties.com The catalytic activity can be remarkably high, with turnover numbers (TONs) reaching up to 97,000. ascensusspecialties.com Cage-like water-soluble phosphines, such as CAP (1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane), have also been successfully employed in ruthenium-catalyzed nitrile hydration. nih.gov The mechanism can involve the coordination of the nitrile to the metal center, facilitating nucleophilic attack by water. In some systems, the phosphine ligand itself, particularly those with hydroxy or oxide functionalities, can play a direct role in activating water molecules. researchgate.netwikipedia.org

Platinum complexes with phosphinito ligands (derived from secondary phosphine oxides) are also powerful catalysts for nitrile hydration. The Ghaffar-Parkins catalyst, [PtH{(PMe₂O)₂H}(PMe₂OH)], is particularly noteworthy for its high activity and selectivity, effectively converting a wide array of nitriles, including α,β-unsaturated nitriles like acrylonitrile, to their corresponding amides without side reactions. nih.govgoogle.comacs.org

Other Selective Organic Transformations

Beyond hydration reactions, palladium complexes featuring water-soluble phosphine ligands are extensively used for carbon-carbon bond-forming cross-coupling reactions in aqueous media. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids is efficiently catalyzed by palladium complexes with ligands such as TPPTS, TPPMS (monosulfonated triphenylphosphine), PTA, and its derivatives. researchgate.netnih.gov The use of aqueous media not only simplifies the reaction procedure but also facilitates the removal of inorganic byproducts. Surfactant-type phosphine ligands have also been developed to promote these reactions in pure water at room temperature. rsc.org

Heck Coupling: The palladium-catalyzed reaction of aryl halides with alkenes can be performed in water using hydrophilic phosphine ligands. Phosphonic acid-functionalized phosphines and sulfonated phosphines like TXPTS (tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt) have been shown to be effective ligands for aqueous-phase Heck reactions. acs.orgnih.gov

Sonogashira Coupling: The coupling of aryl halides with terminal alkynes has also been adapted to aqueous conditions. Copper-free Sonogashira reactions can be performed "on water" using palladium catalysts supported by multidentate phosphine ligands, achieving high turnover numbers. acs.org

Applications in Electroless Plating Systems as Stabilizers

Electroless plating is a process for depositing a layer of metal on a substrate without the use of an external electrical current. The stability of the plating bath is critical to prevent spontaneous decomposition and ensure a high-quality coating. Traditionally, heavy metal ions such as lead(II) or cadmium(II) have been used as stabilizers in electroless nickel plating (ENP) solutions, but their toxicity raises significant environmental and health concerns. acs.orggoogleapis.com

Water-soluble phosphine ligands have been investigated as environmentally friendly alternatives to these hazardous stabilizers. acs.orgacs.org The phosphine compound triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt (TPPTS) has been successfully used as a stabilizer in ENP systems. acs.orgacs.orgresearchgate.net

The stabilizing effect of phosphine ligands stems from their strong coordination affinity for nickel atoms. acs.orgresearchgate.net They preferentially adsorb onto the catalytically active nickel surface, particularly at highly active sites, thereby moderating the plating reactivity and preventing uncontrolled decomposition of the bath. acs.org Key findings from the research on TPPTS as an ENP stabilizer include:

Effective Stabilization: TPPTS can effectively prevent the ENP bath from running out of control without causing a sharp cessation of the plating process, which can be an issue with some traditional stabilizers. acs.org

Cathodic-Type Stabilizer: Voltammetry studies have classified TPPTS as a cathodic-type stabilizer. This means it primarily inhibits the cathodic reaction (nickel ion reduction) rather than the anodic reaction (hypophosphite oxidation). acs.orgacs.org

Influence on Phosphorus Content: A unique advantage of using a phosphine stabilizer like TPPTS is its ability to increase the phosphorus content in the resulting Ni-P alloy. Higher phosphorus content can enhance the corrosion resistance and modify the magnetic properties of the coating. acs.orgacs.org

Low Toxicity: Phosphine-based stabilizers offer a significantly less toxic alternative to heavy metal salts, aligning with the principles of green chemistry. acs.org

The use of water-soluble phosphines as stabilizers showcases their versatility beyond catalytic synthesis, providing a functional solution to a practical problem in materials science and surface finishing.

Studies of Reactivity with Aldehydes in Aqueous Environments

The reactivity of water-soluble phosphine complexes with aldehydes in aqueous environments is a multifaceted topic, often explored within the context of larger catalytic cycles where aldehydes are either reactants or products.

Furthermore, the hydrophosphination of α,β-unsaturated aldehydes, which involves the addition of a P-H bond across the C=C double bond, has been studied. While not always in a purely aqueous system, these reactions demonstrate the direct interaction of phosphines with aldehydes. Organocatalytic versions of this reaction have been developed where a chiral amine activates the aldehyde. beilstein-journals.org

Metal complexes derived from phosphine aldehydes have also been synthesized. For example, 2-dicyclohexylphosphinoacetaldehyde can be used to generate new phosphine-imine and phosphino-enolate metal complexes. Rhodium(I) and Iridium(I) complexes of this type have shown catalytic activity for olefin hydrogenation, indicating that the aldehyde functionality can be incorporated into a stable, catalytically active ligand framework. scholaris.ca

While direct, dedicated studies on the stoichiometric or catalytic reactions of pre-formed water-soluble phosphine-metal complexes with simple aldehydes in water are not extensively documented as a standalone research area, the interactions are implicitly important in catalytic processes like hydroformylation and demonstrate the compatibility and potential for reactivity between these species in an aqueous environment.

Emerging Research Frontiers and Future Perspectives in Aqueous Phosphine Chemistry

Development of Novel Spectroscopic and Computational Probes for In-Situ Analysis of Aqueous Phosphine (B1218219) Species

Understanding the behavior of phosphine species in water necessitates advanced analytical tools capable of in-situ monitoring. Researchers are actively developing sophisticated spectroscopic and computational methods to observe these transient and often complex interactions in real-time.

Spectroscopic techniques are at the forefront of this effort. Novel fluorescent probes are being designed for the specific detection of reactions involving phosphines. For instance, a probe based on a boron-dipyrromethane (BODIPY) fluorophore incorporating a diphenyl phosphine moiety has been synthesized for the analysis of hydroperoxides. tandfonline.com This probe operates via a photo-induced electron transfer mechanism and fluoresces in the visible range (excitation/emission wavelengths of approximately 502 nm/515 nm) upon oxidation of the phosphine group, allowing for quantitative detection of the reaction. tandfonline.com The principles of fluorescence analysis are also being applied to create probes for complex recognition tasks in aqueous media, demonstrating the versatility of this approach. mdpi.compreprints.org

Vibrational spectroscopy offers another powerful avenue for in-situ analysis. Raman spectroscopy, combined with chemometric analysis, has been successfully used to monitor the speciation of phosphorus-containing compounds like phosphoric acid in aqueous solutions as a function of pH. osti.gov This methodology, which correlates spectral fingerprints to specific chemical species, could be adapted to track the transformations of phosphine derivatives in aqueous reaction mixtures. osti.gov Furthermore, techniques like P K-edge X-ray Absorption Spectroscopy (XAS) are proving invaluable for determining the oxidation state of phosphorus, for example, by quantifying the ratio of phosphine to phosphine oxide in solid materials like metal-organic frameworks (MOFs), a method applicable to aqueous slurries. rsc.org Surface-enhanced Raman spectroscopy (SERS) has also been employed to study the binding interactions at catalyst surfaces within aqueous micelles. acs.orgnih.gov

Complementing these experimental methods, computational chemistry provides unprecedented insight into the structure, bonding, and reactivity of aqueous phosphine species. High-throughput approaches using computational quantum chemistry are being used to generate extensive databases of the infrared spectra of hundreds of phosphorus-bearing molecules. frontiersin.org These databases, often built using models like the harmonic ωB97X-D/def2-SVPD, are crucial for identifying potential molecules in complex mixtures. frontiersin.org For more detailed analysis, Density Functional Theory (DFT) calculations are used to interpret experimental data, such as the 31P NMR chemical shifts of phosphine complexes in solution. uio.no By combining DFT with methods like the Natural Chemical Shift (NCS) analysis, researchers can establish direct correlations between electronic structure and observed spectroscopic properties. uio.no Other computational methods, such as MP2 and semi-empirical methods, are used to evaluate properties like acidity and hydrogen bond accepting ability of phosphine oxides or to model reaction transition states. rsc.orgru.nl

| Technique | Application in Aqueous Phosphine Chemistry | Key Findings / Capability | References |

| Fluorescence Spectroscopy | Development of molecular probes for detecting phosphine-related reactions. | BODIPY-based probe detects hydroperoxides via phosphine oxidation, fluorescing at ~515 nm. | tandfonline.com |

| Raman Spectroscopy | In-situ monitoring of phosphorus speciation in aqueous solutions. | Combined with chemometrics, it can correlate spectral data to pH and speciation, offering a robust monitoring tool. | osti.gov |

| P K-edge XAS | Determination of phosphorus oxidation state (e.g., phosphine vs. phosphine oxide). | Can quantify the phosphine/phosphine oxide ratio even in solid-state or slurry systems. | rsc.org |

| DFT Calculations | Interpretation of NMR spectra and prediction of reactivity. | Reproduces and explains trends in 31P NMR chemical shifts by linking them to bonding features. | uio.no |

| High-Throughput Computation | Generation of spectral libraries for phosphorus-containing molecules. | Creates databases of calculated IR spectra for hundreds of molecules to aid in their identification. | frontiersin.org |

Bio-inspired Aqueous Transformations Involving Phosphine Species

Nature provides a rich blueprint for chemical transformations, and researchers are increasingly drawing inspiration from biological processes to develop novel phosphine-based reactions in water. A prime example is the field of bioorthogonal chemistry, which uses reactions that proceed selectively within living systems without interfering with native biochemical processes. nih.gov The Staudinger ligation, a cornerstone of this field, involves the reaction of a triaryl phosphine with an organic azide (B81097) in aqueous conditions to form an aza-ylide, which is then trapped intramolecularly to create a stable amide bond. researchgate.net This reaction has been fundamental for labeling biomolecules like glycoproteins on the surface of living cells. researchgate.net Building on this, new bioorthogonal reactions continue to be developed, such as the ligation of functionalized phosphines with cyclopropeniminium ions, which is stable and proceeds efficiently in aqueous solutions. nih.gov

Another exciting frontier is the use of phosphines in bio-inspired photocatalysis. Recently, a method for activating water using a photocatalytic, phosphine-mediated radical process was demonstrated. researchgate.net In this system, a phosphine catalyst activates a water molecule to form a radical cation intermediate (PR₃–H₂O•+). This intermediate facilitates the sequential cleavage of both O-H bonds, providing a 'free' hydrogen atom equivalent that can be transferred to various molecules, including unactivated alkenes. researchgate.net The entire process is driven by the thermodynamic force of forming a strong P=O bond in the phosphine oxide byproduct. researchgate.net This system mimics aspects of natural hydrogen atom transfer processes under mild, aqueous conditions. researchgate.net

The design of bio-inspired catalytic systems also extends to mimicking the structure of metalloenzymes. While some bio-inspired catalysts for reactions like perchlorate (B79767) reduction use a central metal like molybdenum, their design often involves principles learned from other systems where phosphines act as reductants to sustain the catalytic cycle. chemrxiv.org The core concept involves using an organic ligand to create a pocket around the metal center, mimicking the protein structure of an enzyme to lower the energy barrier for the chemical transformation. chemrxiv.org

| Transformation | Phosphine Role | Aqueous Medium Function | Key Outcome | References |

| Staudinger Ligation | Reagent (Triaryl phosphine) | Biological-compatible solvent | Covalent labeling of biomolecules (e.g., glycoproteins) | researchgate.net |

| Cyclopropeniminium Ligation | Reagent (Bioorthogonal phosphine) | Reaction solvent | Formation of stable cyclopropane-phosphonium adducts for labeling | nih.gov |

| Photocatalytic Water Activation | Catalyst and Activator | Reagent and Solvent | Generation of H-atoms from water for radical hydrogenation reactions | researchgate.net |

Engineering of Sustainable Catalytic Systems for Water-Phase Reactions

The principles of green chemistry have spurred significant innovation in designing catalytic systems that operate in water, aiming to reduce reliance on volatile organic compounds and improve catalyst recyclability. mdpi.com Aqueous biphasic catalysis, where the catalyst resides in the aqueous phase and the organic substrates and products form a separate phase, is a well-established strategy. rsc.org This approach is exemplified by the hydroformylation of olefins using rhodium complexes coordinated to water-soluble phosphine ligands like triphenyl phosphine-3,3′,3′′-trisulfonate (TPPTS). rsc.org The high polarity of the ligand retains the expensive rhodium catalyst in the water phase, allowing for easy separation and recycling. rsc.org Such systems can achieve high conversion rates (75-100%) and selectivity. mdpi.com

A more recent and highly sustainable approach involves the development of phosphine ligand-free catalyst systems. acs.orgnih.gov In this paradigm, bimetallic nanoparticles, such as Ni(0)Pd(0), are stabilized within aqueous micelles formed by surfactants. acs.orgnih.gov The micellar environment serves multiple functions: it solubilizes organic substrates in the aqueous phase, stabilizes the nanoparticles, and modulates the catalyst's surface properties to enhance selectivity. acs.org This synergy between the metal nanoparticle and the micelle obviates the need for traditional phosphine ligands, which can be costly and toxic. acs.org

Further engineering of these systems focuses on improving catalyst recovery and longevity. One innovative strategy employs a thermomorphic multicomponent system for the hydroformylation of long-chain olefins. acs.org In this system, a rhodium catalyst with a polar phosphine ligand (sulfoXantphos) is dissolved in a solvent, ethylene (B1197577) carbonate (EC), which is solid at room temperature but liquid at the reaction temperature. acs.org After the reaction, the mixture is cooled, causing the catalyst-containing phase to solidify, trapping the catalyst for simple separation and reuse. acs.org This method has demonstrated excellent recyclability over multiple runs with minimal leaching of the precious metal and ligand. acs.org

| Catalyst System | Recycling Run | Yield (%) | n/iso Ratio | Total Rh Leaching (%) | Reference |

| Rh/sulfoXantphos in EC/Water | 1 | 82 | 98:2 | <0.14 (over 12 runs) | acs.org |

| 3 | 80 | 98:2 | acs.org | ||

| 6 | 77 | 98:2 | acs.org | ||

| 9 | 75 | 98:2 | acs.org | ||

| 12 | 70 | 98:2 | acs.org |

Understanding Complex Multiphase Interactions in Environmental and Industrial Contexts

The behavior of phosphine in environmental and industrial settings is governed by complex interactions across multiple phases (gas, liquid, solid). In the environment, phosphine plays a role in the biogeochemical phosphorus cycle. researchgate.net Its fate is significantly influenced by its interaction with water; liquid water is a sufficiently strong oxidant to remove phosphine from the environment, a critical gas-liquid interaction that limits its atmospheric lifetime. researchgate.net In engineered environmental systems, such as wastewater treatment, the high toxicity of phosphine can hinder biological treatment methods, highlighting the challenge of managing its interactions within complex multiphase bioreactors. mdpi.com

In industrial contexts, these multiphase interactions are harnessed for process applications. A key example is the purification of furnace gas from yellow phosphorus production, which contains toxic phosphine. researchgate.net One effective method involves the catalytic oxidation of gaseous phosphine using an aqueous solution of copper-ammonia complexes. mdpi.comresearchgate.net This gas-liquid process operates under mild conditions and can achieve 90-99% removal of phosphine, converting it into ammonium (B1175870) phosphates. mdpi.comresearchgate.net

The unique properties of phosphine derivatives are also exploited in advanced separation processes. Ionic liquids with quaternary phosphonium (B103445) cations have been investigated for the extraction of carboxylic acids from aqueous streams in liquid-liquid extraction systems. mdpi.com Furthermore, biphasic systems are central to large-scale industrial processes like the Ruhrchemie/Rhône-Poulenc process for hydroformylation, which uses a water-soluble rhodium-phosphine catalyst to convert gaseous olefins into aldehydes in a liquid-liquid-gas system. mdpi.com

To design, optimize, and control these complex multiphase systems, advanced modeling and simulation tools are essential. paanduvapplications.com Computational Fluid Dynamics (CFD) and advanced Volume of Fluid (VOF) solvers are used to model the distinct interfaces in gas-liquid, liquid-liquid, or even solid-liquid-liquid-gas systems. acs.orgpaanduvapplications.com These computational approaches are critical for understanding flow dynamics, reaction kinetics, and mass transfer in industrial reactors and environmental systems, enabling improved efficiency and safety. paanduvapplications.com

Q & A

Basic Research Questions

Q. What are the best practices for sampling and preserving aqueous phosphine (PH₃) to minimize volatilization and degradation during environmental studies?

- Methodological Answer : Immediate analysis is critical due to PH₃'s volatility. For field sampling, use airtight containers flushed with inert gases (e.g., nitrogen) and maintain low temperatures (4°C). Chemical stabilization with copper sulfate (CuSO₄) traps PH₃ via complexation, reducing losses . Pretreatment protocols should include purging dissolved gases into a trapping medium (e.g., acidic iodine solution) for subsequent chromatographic analysis .

Q. How can researchers differentiate between biogenic and anthropogenic sources of phosphine in water systems?